molecular formula C14H26O4 B031769 Diethyl ethyl(1-methylbutyl)malonate CAS No. 76-72-2

Diethyl ethyl(1-methylbutyl)malonate

Cat. No. B031769
CAS RN: 76-72-2
M. Wt: 258.35 g/mol
InChI Key: ZQGOJSLHZOKIBV-UHFFFAOYSA-N
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Description

Diethyl ethyl(1-methylbutyl)malonate is a polypropylene glycol that can be used as a co-monomer with polyethylene glycol (PEG) to produce polylactic acid . This chemical has been shown to have the ability to withstand high temperatures and therefore can be used for recycling plastics .


Synthesis Analysis

Diethyl malonate is produced from the reaction of the sodium salt of chloroacetic acid with sodium cyanide, which produces the nitrile . This intermediate is then treated with ethanol in the presence of an acid catalyst . In another method, 26.7 g of clean metallic sodium are dissolved in 400 g of anhydrous (dry) ethanol. To this, a solution of 100 g of 1-methyl butyl-ethyl malonic ester and 37.2 g of dry urea is added. The mixture is heated for 4 to 6 hours in an autoclave, or refluxed for 20 to 40 hours .


Molecular Structure Analysis

The molecular formula of Diethyl ethyl(1-methylbutyl)malonate is C14H26O4 . The InChI code is 1S/C14H26O4/c1-6-10-11(5)14(7-2,12(15)17-8-3)13(16)18-9-4/h11H,6-10H2,1-5H3 .


Chemical Reactions Analysis

Diethyl Ethyl(1-methylbutyl)malonate is used as a reagent in electrochemistry with urea to synthesize ureides from esters . Diethyl malonate can be nitrosated with excess sodium nitrite in acetic acid to afford diethyl oximinomalonate .


Physical And Chemical Properties Analysis

Diethyl ethyl(1-methylbutyl)malonate has a molecular weight of 258.35 . It has a boiling point of 120-122 °C (Press: 8 Torr) and a density of 0.986 g/cm3 . It is slightly soluble in chloroform and ethyl acetate . It is an oil with a clear color .

Scientific Research Applications

Synthesis of Other Compounds

Diethyl malonate, a closely related compound, is used in the synthesis of other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 . It’s reasonable to assume that Diethyl ethyl(1-methylbutyl)malonate could have similar applications.

Preparation of Polyester

Diethyl malonate and its derivatives have been widely used in the preparation of polyester . Given the structural similarities, Diethyl ethyl(1-methylbutyl)malonate could potentially be used in similar applications.

Coating Applications

Diethyl malonate is used in the coating industry . Diethyl ethyl(1-methylbutyl)malonate, due to its similar structure, could also be used in the development of various coatings.

Pharmaceutical Applications

Diethyl malonate is used in the preparation of several medicinally useful compounds including vigabatrin, phenylbutazone, nalidixic acid, and rebamipide . Diethyl ethyl(1-methylbutyl)malonate could potentially be used in similar pharmaceutical applications.

Cosmetic Additives

Diethyl malonate is used as an additive in cosmetics . Given the structural similarities, Diethyl ethyl(1-methylbutyl)malonate could potentially be used as an additive in cosmetics.

Electrochemistry

Diethyl Ethyl (1-methylbutyl)malonate is used as a reagent in electrochemistry with urea to synthesize ureides from esters .

Mechanism of Action

Target of Action

Diethyl Ethyl(1-methylbutyl)malonate is primarily used as a reagent in electrochemistry with urea to synthesize ureides from esters . The primary targets of this compound are therefore the esters that are being converted into ureides.

Mode of Action

The compound interacts with its targets through a process known as the malonic ester synthesis . This is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .

Biochemical Pathways

The malonic ester synthesis, which is the primary biochemical pathway affected by Diethyl Ethyl(1-methylbutyl)malonate, results in the formation of substituted acetic acids . These acids can then participate in various downstream reactions, depending on their specific structures and the conditions under which they are used.

Pharmacokinetics

It’s known that the compound is a clear oil and slightly soluble in chloroform and ethyl acetate , which may influence its absorption and distribution.

Result of Action

The primary result of the action of Diethyl Ethyl(1-methylbutyl)malonate is the conversion of esters into ureides . This transformation is a key step in certain synthetic processes, particularly in the field of electrochemistry.

Action Environment

The action of Diethyl Ethyl(1-methylbutyl)malonate can be influenced by various environmental factors. For instance, the compound’s boiling point is 120-122 °C (under a pressure of 8 Torr) , suggesting that it can withstand relatively high temperatures. Additionally, its solubility in different solvents can affect its efficacy and stability in different environments.

Safety and Hazards

Diethyl ethyl(1-methylbutyl)malonate is labeled with the GHS07 hazard symbol . The hazard statement is H302 . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

Future Directions

Diethyl ethyl(1-methylbutyl)malonate is used as a reagent in electrochemistry with urea to synthesize ureides from esters . It is also used as a co-monomer with polyethylene glycol (PEG) to produce polylactic acid . This chemical has been shown to have the ability to withstand high temperatures and therefore can be used for recycling plastics . This suggests potential future applications in the fields of polymer science and materials engineering.

properties

IUPAC Name

diethyl 2-ethyl-2-pentan-2-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H26O4/c1-6-10-11(5)14(7-2,12(15)17-8-3)13(16)18-9-4/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGOJSLHZOKIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(CC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018955
Record name Diethyl ethyl(1-methylbutyl)malonate
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Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl ethyl(1-methylbutyl)malonate

CAS RN

76-72-2
Record name 1,3-Diethyl 2-ethyl-2-(1-methylbutyl)propanedioate
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Record name DIETHYL ETHYL(1-METHYLBUTYL)MALONATE
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